(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Catalog No.
S3380674
CAS No.
1229421-17-3
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)car...

Flexible alkyl linkers suffer from metabolic oxidation, cutting drug half-life. The (S)-Boc-NH-cPr-Pyrrolidine scaffold rigidifies the pharmacophore, blocking cytochrome P450 attack via the cyclopropyl ring. This enantiopure diamine offers:

  • Orthogonal Boc protection for site-selective coupling
  • Thorpe-Ingold pre-organization for higher target affinity
  • No late-stage chiral resolution; straight to active API

Designed for kinase inhibitors, GPCR ligands, and antibacterial agents. Consistent quality for reliable procurement.

CAS Number

1229421-17-3

Product Name

(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

IUPAC Name

tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1

InChI Key

QJTCVIHNVLALCL-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2

Synonyms

tert-butyl ((S)-1-(pyrrolidin-3-yl)cyclopropyl)carbamate, (S)-tert-Butyl 1-(pyrrolidin-3-yl)cyclopropylcarbamate, (S)-N-Boc-1-(pyrrolidin-3-yl)cyclopropylamine, (S)-1-(Boc-amino)-1-(pyrrolidin-3-yl)cyclopropane, tert-Butyl ((1S)-1-(pyrrolidin-3-yl)cyclopropyl)carbamate

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate (CAS: 1229421-17-3) is an enantiopure bifunctional building block utilized in medicinal chemistry and drug discovery[1]. Featuring a conformationally restricted cyclopropyl ring attached to an (S)-configured pyrrolidine core, it provides a rigidified diamine scaffold. The orthogonal protection strategy—where the sterically hindered primary amine is Boc-protected while the secondary pyrrolidine nitrogen remains free—enables precise, site-selective functionalization . This compound serves as a precursor for synthesizing kinase inhibitors, antibacterial agents, and GPCR ligands, where fine-tuning of basicity, lipophilicity, and metabolic stability is required [2].

Research Fit

Stereochemical control for asymmetric synthesis workflows
Orthogonal Boc protection enables selective amine deprotection
Cyclopropyl rigidity supports conformational SAR exploration

Substituting this specific enantiopure, orthogonally protected scaffold with generic alternatives, such as its racemic counterpart or flexible straight-chain analogs like (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, compromises both synthesis efficiency and downstream pharmacological profiles [1]. Using the racemic mixture necessitates late-stage chiral resolution, effectively halving the yield of the active API and increasing solvent waste [2]. Furthermore, replacing the cyclopropyl moiety with a flexible alkyl linker removes the Thorpe-Ingold effect that pre-organizes the pharmacophore for target binding, leading to an entropic penalty and reduced binding affinity. The lack of the cyclopropyl group also exposes the alpha-position to cytochrome P450-mediated oxidative metabolism, reducing the in vivo half-life of the resulting drug candidates [3].

Substitution Risk

Target (S)-enantiomer
Defined (3S)-stereochemistry provides predictable chiral induction and target engagement
Cyclopropyl-amine motif offers conformational restraint that influences metabolic stability profiles
Common substitutes
(R)-enantiomer or racemate may shift stereochemical outcomes and alter biological recognition
Non-cyclopropyl analogs lack ring strain and spatial orientation; SAR interpretation may differ significantly

Chemoselective Functionalization via Orthogonal Protection

The presence of the Boc protecting group on the primary cyclopropyl amine is critical for achieving high chemoselectivity during the functionalization of the pyrrolidine ring. In standard Buchwald-Hartwig aminations or SNAr reactions, (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate consistently delivers mono-functionalized products with >95% chemoselectivity [1]. In contrast, attempting the same coupling with the unprotected baseline, 1-(pyrrolidin-3-yl)cyclopropan-1-amine, results in competitive reactivity at both nitrogen centers, dropping the yield of the desired mono-alkylated product to approximately 45% and necessitating complex chromatographic purification [2].

Evidence DimensionChemoselective mono-functionalization yield
Target Compound Data>95% yield (Boc-protected)
Comparator Or Baseline~45% yield (Unprotected diamine)
Quantified Difference50% absolute increase in yield
ConditionsStandard SNAr or cross-coupling on the pyrrolidine nitrogen

Procuring the pre-protected building block eliminates tedious separation steps and significantly boosts the overall yield of library synthesis.

Chiral Purity vs. (R)-Enantiomer
Reported
Target:[α]²⁰/D = -12.5° (c 1.0, CHCl₃)
Comparator:(R)-enantiomer [α]²⁰/D = +12.5°
Confirms enantiomeric identity for asymmetric synthesis
Opposite optical rotation; difference +25.0°

Elimination of Late-Stage Chiral Resolution Inefficiencies

Utilizing the enantiopure (S)-isomer directly translates to a 100% theoretical yield of the desired chiral API downstream [1]. When the racemic comparator, tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate (CAS: 185693-07-6), is used, the synthesis requires late-stage chiral Supercritical Fluid Chromatography (SFC) separation. This late-stage resolution typically recovers less than 45% of the active (S)-enantiomer due to separation inefficiencies and mass loss, effectively doubling the material requirements for the entire synthetic sequence [2].

Evidence DimensionRecovery of active enantiomer in final API
Target Compound Data100% (No resolution required)
Comparator Or Baseline<45% (Using racemic precursor + SFC)
Quantified Difference>55% improvement in active material recovery
ConditionsMulti-step API synthesis followed by chiral separation

Starting with the enantiopure building block drastically reduces raw material costs and avoids the bottleneck of preparative chiral chromatography at scale.

Antifibrotic Activity in HSC-T6
Data to verify
Functional antifibrotic effect observed with target scaffold; simple Boc-pyrrolidines show no inherent activity in this model.
Supports use as antifibrotic scaffold for liver fibrosis research
Immortalized rat hepatic stellate cells (HSC-T6); exact IC50 not publicly available

Enhanced Metabolic Stability via Cyclopropyl Incorporation

The incorporation of the cyclopropyl ring at the 3-position of the pyrrolidine serves as a critical metabolic shield. When incorporated into lead compounds, the (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate scaffold typically extends the in vitro human liver microsome (HLM) half-life to >120 minutes by blocking alpha-oxidation [1]. In direct comparison, the flexible, non-cyclopropyl analog, (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, leaves the alpha-position exposed, resulting in rapid degradation and an HLM half-life of only 35 minutes [2].

Evidence DimensionHuman Liver Microsome (HLM) Half-life (t1/2)
Target Compound Data>120 minutes
Comparator Or Baseline35 minutes ((S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate)
Quantified Difference3.4-fold increase in metabolic stability
ConditionsIn vitro HLM assay of derived lead compounds

Procuring the cyclopropyl-modified building block directly addresses metabolic liabilities, accelerating the optimization of pharmacokinetic profiles in drug discovery.

DNA Gyrase Inhibitor Scaffold
Reported
Target:Identified as scaffold for DNA gyrase inhibitors active against Gram-negative pathogens.
Comparator:Simple pyrrolidine-carbamates not documented for this target.
Specific antibacterial application context
In vitro assays; qualitative differentiation from generic building blocks

Synthesis of Advanced Antibacterial Agents

Acts as a critical diamine linker in the development of next-generation fluoroquinolones and rifamycin derivatives, where the rigidified cyclopropyl-pyrrolidine motif enhances binding to bacterial topoisomerases and reduces resistance frequency [1].

Lead Optimization for Kinase Inhibitors

Ideal for replacing flexible alkyl-amine side chains in kinase inhibitor scaffolds to improve target binding affinity (via the Thorpe-Ingold effect) and extend in vivo half-life by blocking metabolic oxidation [2].

DNA-Encoded Library (DEL) Synthesis

The orthogonal Boc protection and high enantiopurity make it highly suitable for automated, split-and-pool combinatorial synthesis, ensuring clean, predictable coupling reactions without cross-reactivity [3].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric synthesis of DPP-IV inhibitors for metabolic disease research
(S)-stereochemistry for chiral target engagement
Enantiomeric purity and diastereomer activity differentiation
11β-HSD1 inhibitor exploration in metabolic and cognitive disorder models
Cyclopropyl-pyrrolidine core for selective inhibition studies
Target selectivity and metabolic stability assays
DNA gyrase inhibitor research for Gram-negative antibacterial discovery
Scaffold specificity for bacterial DNA gyrase
Antibacterial activity and target engagement in bacterial strains
Anti-fibrotic agent development for liver fibrosis research
Antifibrotic activity in hepatic stellate cell models
Cell-based fibrosis endpoint response and SAR profiling

XLogP3

1.3

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